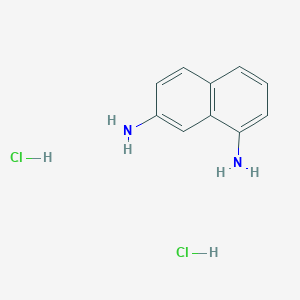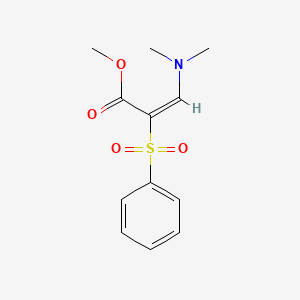![molecular formula C9H15ClO3S B2855392 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride CAS No. 2247103-47-3](/img/structure/B2855392.png)
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is known for its unique bicyclic structure and its utility in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride typically involves the reaction of 4-methyl-2-oxabicyclo[2.2.2]octan-1-ol with methanesulfonyl chloride under acidic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) at a temperature range of 0°C to room temperature .
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) , alcohols , and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides .
Reduction: Formation of alcohols or amines .
Substitution: Formation of sulfonamides or alkyl sulfonates .
Aplicaciones Científicas De Investigación
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a sulfonylating agent , introducing sulfonyl groups into organic molecules, which can alter their chemical properties and biological activities.
Comparación Con Compuestos Similares
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride: is unique due to its bicyclic structure and specific functional groups. Similar compounds include:
Bicyclo[2.2.2]octan-1-ol
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol
Other sulfonyl chlorides
These compounds share structural similarities but differ in their functional groups and reactivity, making this compound distinct in its applications and properties.
Propiedades
IUPAC Name |
(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c1-8-2-4-9(5-3-8,13-6-8)7-14(10,11)12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJMEDRAUHVUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(OC2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(2Z)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2855309.png)
![2-[3-(4-Bromophenyl)oxetan-3-yl]acetic acid](/img/structure/B2855310.png)
![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855312.png)

![(E)-4-(Dimethylamino)-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]but-2-enamide](/img/structure/B2855316.png)


![3-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2855320.png)
![2-[2-Fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B2855321.png)

![1-[(3R,4R)-3-(1-Benzylpyrazol-4-yl)oxy-4-hydroxypyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2855323.png)

![(E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2855328.png)

